molecular formula C16H19N3O4S B3015834 1-((1R,5S)-8-(pyridin-3-ylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione CAS No. 2060474-30-6

1-((1R,5S)-8-(pyridin-3-ylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione

Cat. No. B3015834
M. Wt: 349.41
InChI Key: QCLQKZUKWQKDTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The azabicyclo[3.2.1]octane group would impart a rigid, three-dimensional structure to the molecule .


Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by the presence of the lactam, sulfonyl, and pyridine groups. For example, the lactam could potentially undergo hydrolysis to form an amino acid .

Scientific Research Applications

Conformational Studies and Structural Analysis

Research on related bicyclic and tricyclic compounds has focused on their conformational properties, showcasing the chemical's relevance in structural chemistry. For instance, studies have analyzed the preferred conformations of fused piperidine and pyrrolidine rings in similar structures, providing insight into their stereochemistry and potential reactivity (Li-min Yang et al., 2008). These findings are crucial for understanding the compound's chemical behavior and designing derivatives with desired properties.

Potential as Substance P Antagonists

The compound's framework has been explored for its potential role in developing Substance P antagonists, which are compounds that could modulate the neurotransmitter substance P, involved in pain perception. Research on structurally related compounds has shown that certain transformations can yield products with potential as Substance P antagonists, highlighting the therapeutic possibilities of this compound's derivatives (Joeri Rogiers et al., 2001).

Applications in Kinase Inhibition

The compound's structure is closely related to active metabolites of potent kinase inhibitors, such as PI3 kinase inhibitors, suggesting its potential application in the development of anticancer agents. The stereochemical determination and synthesis of related compounds demonstrate the relevance of such structures in medicinal chemistry and drug discovery (Zecheng Chen et al., 2010).

Electron Transport and Solar Cell Applications

Derivatives of pyrrolidine-dione have been investigated for their electron transport properties, with specific focus on applications in polymer solar cells. The electron-deficient nature of related backbones suggests potential uses of the compound in enhancing solar cell efficiency through improved electron extraction and decreased exciton recombination (Lin Hu et al., 2015).

Antimicrobial Properties

Research has also explored the antimicrobial properties of pyrrolidine-dione derivatives, demonstrating moderate activity against bacterial and fungal species. This suggests that modifications of the compound could lead to the development of new antimicrobial agents (Emmanuel Sopbué Fondjo et al., 2021).

properties

IUPAC Name

1-(8-pyridin-3-ylsulfonyl-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O4S/c20-15-5-6-16(21)18(15)13-8-11-3-4-12(9-13)19(11)24(22,23)14-2-1-7-17-10-14/h1-2,7,10-13H,3-6,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCLQKZUKWQKDTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2S(=O)(=O)C3=CN=CC=C3)N4C(=O)CCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((1R,5S)-8-(pyridin-3-ylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione

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